molecular formula C10H17N3O2S B8619698 N-tert-butyl-4-hydrazinylbenzenesulfonamide

N-tert-butyl-4-hydrazinylbenzenesulfonamide

Cat. No.: B8619698
M. Wt: 243.33 g/mol
InChI Key: CPUKGJUJJDMOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-4-hydrazinylbenzenesulfonamide: is an organic compound with the molecular formula C10H17N3O2S It is a derivative of benzenesulfonamide, featuring a hydrazine group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-4-hydrazinylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with tert-butylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-4-hydrazinylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be further reduced to form amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

    Oxidation: Azo or azoxy compounds.

    Reduction: Corresponding amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-tert-butyl-4-hydrazinylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-tert-butyl-4-hydrazinylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

    4-Hydrazinobenzenesulfonamide: Lacks the tert-butyl group, making it less hydrophobic.

    N-tert-butyl-4-aminobenzenesulfonamide: Contains an amine group instead of a hydrazine group, leading to different reactivity.

    N-tert-butyl-4-hydroxybenzenesulfonamide:

Uniqueness: N-tert-butyl-4-hydrazinylbenzenesulfonamide is unique due to the presence of both the hydrazine and tert-butyl groups. This combination imparts specific chemical reactivity and biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H17N3O2S

Molecular Weight

243.33 g/mol

IUPAC Name

N-tert-butyl-4-hydrazinylbenzenesulfonamide

InChI

InChI=1S/C10H17N3O2S/c1-10(2,3)13-16(14,15)9-6-4-8(12-11)5-7-9/h4-7,12-13H,11H2,1-3H3

InChI Key

CPUKGJUJJDMOQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NN

Origin of Product

United States

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